2-(4-fluorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide
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Overview
Description
5-Thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This intermediate is then further treated to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiazole ring.
Scientific Research Applications
5-Thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound’s interactions with biological systems are studied to understand its effects on cellular processes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 5-thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit or activate certain cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 5-thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- apart from these compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C23H18FN3O4S2 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H18FN3O4S2/c1-15-21(32-23(25-15)27-33(29,30)20-13-7-16(24)8-14-20)22(28)26-17-9-11-19(12-10-17)31-18-5-3-2-4-6-18/h2-14H,1H3,(H,25,27)(H,26,28) |
InChI Key |
BCKKHCKVXBSHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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